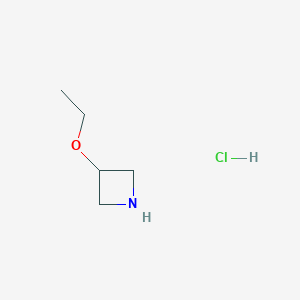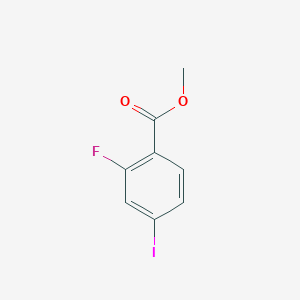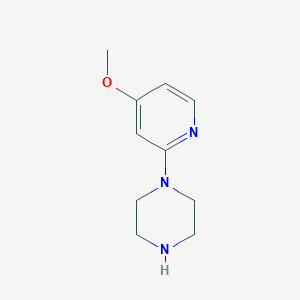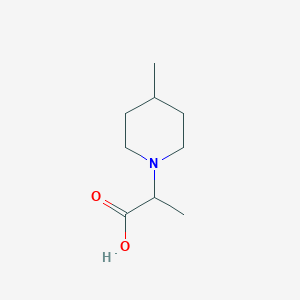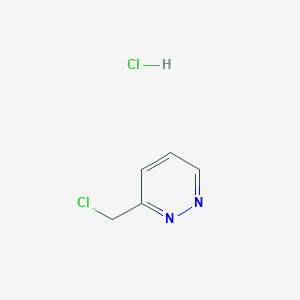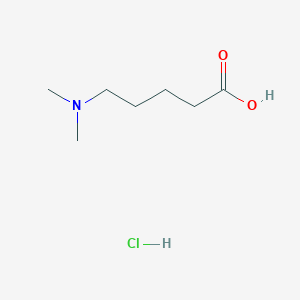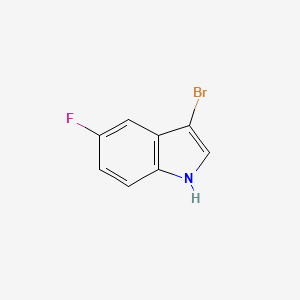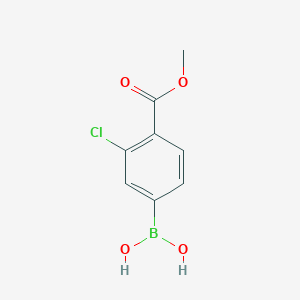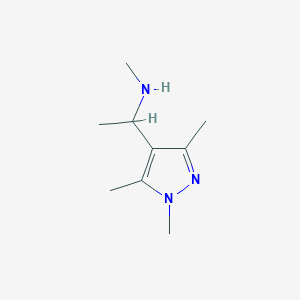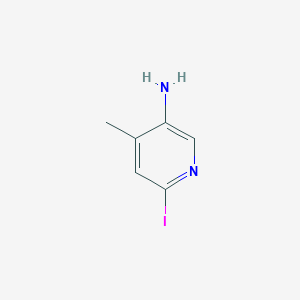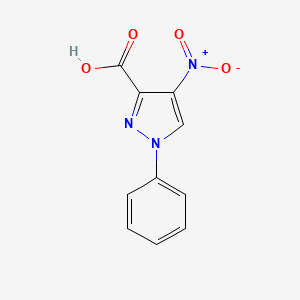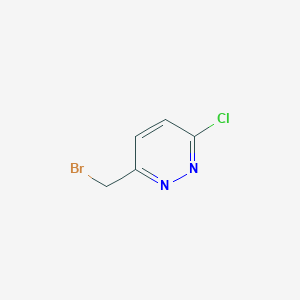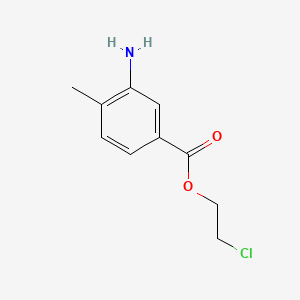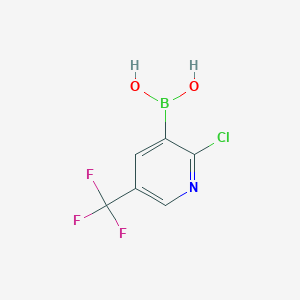
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid
Descripción general
Descripción
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is a halogenated pyridine derivative and a fluorinated building block .
Synthesis Analysis
Trifluoromethylpyridines, including 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds has been a significant area of research. For example, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step . Boron reagents, such as those used in Suzuki–Miyaura coupling, have been developed for the process .Molecular Structure Analysis
The molecular formula of 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid is C6H4BClF3NO2 . The average mass is 190.916 Da and the monoisotopic mass is 191.036545 Da .Chemical Reactions Analysis
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid participates in various chemical reactions. For instance, it can be used in Suzuki–Miyaura coupling reactions . It also participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .Physical And Chemical Properties Analysis
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid is a solid at 20°C . The compound should be stored under inert gas and away from air .Aplicaciones Científicas De Investigación
Summary of the Application
Trifluoromethylpyridines, which include “2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid”, are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of these derivatives is in the protection of crops from pests .
Methods of Application or Experimental Procedures
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions. For instance, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Synthesis of Metal-Organic Frameworks
Summary of the Application
Metal-organic frameworks are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material with potential applications in gas storage, separation, and catalysis. The trifluoromethylpyridine moiety in “2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid” can act as a ligand to form these frameworks .
Methods of Application or Experimental Procedures
The specific methods of synthesis can vary widely depending on the desired MOF structure. Generally, it involves the reaction of the metal ion with the organic ligand under suitable conditions .
Results or Outcomes
The resulting MOFs can exhibit unique properties such as high porosity and specific surface area, making them useful in various applications .
3. Regioexhaustive Functionalization
Summary of the Application
Regioexhaustive functionalization is a strategy in organic synthesis where all possible regioisomers of a product are prepared. “2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid” can be used as a model substrate for this process .
Methods of Application or Experimental Procedures
The specific methods can vary depending on the desired product. Generally, it involves the reaction of the substrate with suitable reagents under controlled conditions .
Results or Outcomes
The resulting products can be a mixture of regioisomers, which can be separated and used for further studies .
4. Dye Synthesis
Summary of the Application
“2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid” can be used as an intermediate in the synthesis of various dyes. The trifluoromethylpyridine moiety can contribute to the color and other properties of the dye .
Methods of Application or Experimental Procedures
The specific methods of synthesis can vary widely depending on the desired dye. Generally, it involves the reaction of the compound with suitable reagents under controlled conditions .
Results or Outcomes
The resulting dyes can exhibit unique colors and other properties, making them useful in various applications such as textiles, printing, and more .
5. Preparation of (Trifluoromethyl)pyridyllithiums
Summary of the Application
(Trifluoromethyl)pyridyllithiums are useful intermediates in organic synthesis. “2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid” can be used as a starting material for their preparation .
Methods of Application or Experimental Procedures
The preparation involves the metalation reaction of the compound with lithium .
Results or Outcomes
The resulting (trifluoromethyl)pyridyllithiums can be used in various organic reactions .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3NO2/c8-5-4(7(13)14)1-3(2-12-5)6(9,10)11/h1-2,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUNKVOTAZHNAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Cl)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622725 | |
| Record name | [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid | |
CAS RN |
536693-96-6 | |
| Record name | Boronic acid, [2-chloro-5-(trifluoromethyl)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536693-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methylbenzo[d]oxazole](/img/structure/B1592391.png)
